REACTION_CXSMILES
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Cl.[NH2:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([CH3:13])[C:4]=1[C:5]([NH2:7])=O>C(OCC)C.ClCCCl>[NH2:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([CH3:13])[C:4]=1[C:5]#[N:7]
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Name
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|
Quantity
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1.18 g
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
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compound
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Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)N)C(=CC=C1Cl)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
ClCCCl
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Type
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CUSTOM
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Details
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With stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the mixture was then concentrated under reduced pressure
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Type
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STIRRING
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Details
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stirred at 120° C. for 3 h
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Duration
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3 h
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was then concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in methylene chloride
|
Type
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CUSTOM
|
Details
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Following phase separation
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Type
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WASH
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Details
|
the mixture was once again washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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with saturated sodium chloride solution and dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |